5-Bromospiro[chroman-2,4'-piperidin]-4-one
Description
Significance of Spirocyclic Systems in Chemical Biology and Drug Discovery
Spirocyclic systems are increasingly recognized for their valuable contributions to chemical biology and drug discovery. nih.govresearchgate.net Their inherent three-dimensionality allows for a more precise and comprehensive interaction with the complex binding sites of biological targets, a significant advantage over traditionally planar aromatic compounds. nih.gov This spatial arrangement, stemming from the sp³-rich nature of the spiro atom, can lead to enhanced potency and selectivity of drug candidates. nih.govresearchgate.net
The introduction of a spirocyclic moiety into a molecule can also favorably modulate its physicochemical and pharmacokinetic properties. researchgate.net For instance, spirocycles can improve aqueous solubility and metabolic stability, crucial parameters for a compound's success as a drug. nih.gov Furthermore, the rigidity of spirocyclic scaffolds can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and thereby improving binding affinity. nih.gov
Table 1: Key Advantages of Spirocyclic Systems in Drug Discovery
| Feature | Advantage in Medicinal Chemistry |
| Three-Dimensionality | Enhanced interaction with biological target binding sites, leading to improved potency and selectivity. nih.gov |
| Increased sp³ Character | Improved physicochemical properties such as solubility and metabolic stability. researchgate.netnih.gov |
| Conformational Rigidity | Locks the molecule in a bioactive conformation, potentially increasing binding affinity. nih.gov |
| Novelty | Provides access to novel chemical space, offering opportunities for new intellectual property. |
The Spiro[chroman-2,4'-piperidin]-4-one Scaffold as a Privileged Pharmacophore
The spiro[chroman-2,4'-piperidin]-4-one framework has emerged as a "privileged pharmacophore," a molecular scaffold that is capable of binding to multiple biological targets with high affinity. mdpi.comresearchgate.net This versatile structure is a component in numerous drugs, drug candidates, and biochemical probes. mdpi.comresearchgate.net The fusion of the chromanone and piperidine (B6355638) rings creates a rigid, three-dimensional structure that can be readily functionalized to explore a wide range of biological activities. researchgate.net
The chroman-4-one component is a significant heterocyclic motif found in many natural and synthetic compounds with a broad spectrum of pharmacological effects. researchgate.netnih.gov The piperidine ring, a common feature in many pharmaceuticals, provides a basic nitrogen atom that can be crucial for target interaction and can also be modified to fine-tune the molecule's properties. researchgate.net The combination of these two pharmacophoric units in a spirocyclic arrangement has proven to be a fruitful strategy in the development of novel therapeutic agents. mdpi.comresearchgate.net
Overview of Research Trajectories for Chromanone-Based Spiro Compounds
Research into chromanone-based spiro compounds has followed several promising trajectories, targeting a diverse array of therapeutic areas. nih.govresearchgate.netnih.gov The inherent biological activity of the chromanone nucleus, coupled with the versatility of the spirocyclic scaffold, has made these compounds attractive candidates for drug discovery programs. researchgate.netnih.gov
Initial investigations often focused on the synthesis of novel derivatives and the exploration of their fundamental chemical properties. As synthetic methodologies have advanced, researchers have been able to create extensive libraries of these compounds with diverse substitutions on both the chromanone and piperidine rings. researchgate.netresearchgate.net This has enabled comprehensive structure-activity relationship (SAR) studies, providing valuable insights into the molecular features required for specific biological activities. mdpi.com
Current research is largely directed towards the discovery of potent and selective inhibitors of various enzymes and receptors. mdpi.com For example, derivatives of the spiro[chroman-2,4'-piperidin]-4-one scaffold have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govijrar.orgscienceopen.com Recent studies have also explored their utility as quorum sensing inhibitors, highlighting the broad therapeutic potential of this chemical class.
Table 2: Selected Therapeutic Targets of Spiro[chroman-2,4'-piperidin]-4-one Derivatives
| Therapeutic Area | Specific Target/Activity |
| Oncology | Cytotoxic activity against various cancer cell lines. nih.gov |
| Infectious Diseases | Antibacterial and antitubercular activity. |
| Inflammation | Inhibition of inflammatory pathways. |
| Metabolic Disorders | Acetyl-CoA carboxylase (ACC) inhibitors. researchgate.net |
| Neurological Disorders | G-protein-coupled receptor 119 agonists. |
Defining the Academic Research Scope for 5-Bromospiro[chroman-2,4'-piperidin]-4-one within Related Chemical Entities
The academic research scope for this compound is situated within the broader exploration of halogenated derivatives of the parent scaffold. The introduction of a bromine atom at the 5-position of the chromanone ring is a strategic modification aimed at probing the effects of halogen substitution on the compound's biological activity and physicochemical properties.
Halogen atoms, particularly bromine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions. The electron-withdrawing nature and steric bulk of the bromine atom can alter the electronic distribution and conformation of the entire scaffold, potentially leading to enhanced potency or selectivity for a specific biological target.
While research specifically focused on the 5-bromo derivative is still emerging, its synthesis is often encompassed within broader studies on the diversification of the spiro[chroman-2,4'-piperidin]-4-one core. For instance, the use of m-bromo-o-hydroxyacetophenone as a starting material in the synthesis of novel spiro analogues suggests that the 5-bromo substitution is an accessible and logical step in the exploration of this pharmacophore. researchgate.net The primary research questions surrounding this compound therefore revolve around:
Synthesis and Characterization: Developing efficient synthetic routes to access the compound and its derivatives in good yields and purity.
Structure-Activity Relationship (SAR) Studies: Systematically evaluating the impact of the 5-bromo substituent on the biological activity against a panel of therapeutic targets, in comparison to the unsubstituted parent compound and other halogenated analogues.
Pharmacokinetic Profiling: Assessing the influence of the bromine atom on key ADME (absorption, distribution, metabolism, and excretion) properties.
Mechanism of Action Studies: Elucidating the specific molecular interactions and pathways through which the 5-bromo derivative exerts its biological effects.
In essence, the academic investigation of this compound represents a focused effort to understand the role of halogenation in modulating the therapeutic potential of a highly promising and versatile scaffold.
Structure
3D Structure
Properties
Molecular Formula |
C13H14BrNO2 |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
5-bromospiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C13H14BrNO2/c14-9-2-1-3-11-12(9)10(16)8-13(17-11)4-6-15-7-5-13/h1-3,15H,4-8H2 |
InChI Key |
HVMMNIOHLRIAOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(O2)C=CC=C3Br |
Origin of Product |
United States |
Synthetic Methodologies for Spiro Chroman 2,4 Piperidin 4 One and Brominated Analogues
General Synthetic Pathways for the Spiro[chroman-2,4'-piperidin]-4-one Core
The construction of the spiro[chroman-2,4'-piperidin]-4-one core is a critical step that has been approached through various synthetic routes. These pathways often involve the formation of the chromanone ring system and the piperidine (B6355638) ring in a concerted or sequential manner, leading to the characteristic spirocyclic junction.
Kabbe Condensation and Related Multi-Component Reaction Approaches
The Kabbe condensation is a powerful and widely utilized method for the synthesis of spiro[chroman-2,4'-piperidin]-4-one and its derivatives. researchgate.net This reaction is a multi-component approach that typically involves the condensation of a 2-hydroxyacetophenone (B1195853) with a cyclic ketone, such as 1-substituted-4-piperidone, in the presence of a secondary amine catalyst like pyrrolidine. orgsyn.orgmdpi.com The reaction proceeds through the formation of an enamine from the piperidone and pyrrolidine, which then undergoes a Knoevenagel-type condensation with the 2-hydroxyacetophenone, followed by an intramolecular Michael addition and subsequent cyclization to afford the spirochromanone scaffold.
The versatility of the Kabbe condensation allows for the introduction of various substituents on both the chromanone and piperidine rings by using appropriately substituted starting materials. The reaction conditions are generally mild, making it a favorable method for the synthesis of a diverse library of spirochromanone derivatives.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| 2-Hydroxyacetophenone | 1-Boc-4-piperidone | Pyrrolidine | DMSO | Room Temp. | Good | orgsyn.org |
| Substituted 2-hydroxyacetophenones | Cyclic ketones | Pyrrolidine/Butyric acid | DMSO | Room Temp. | - | orgsyn.org |
Base-Catalyzed Spirocyclization Methodologies
Base-catalyzed spirocyclization represents another important strategy for the synthesis of the spiro[chroman-2,4'-piperidin]-4-one core. A common approach involves the intramolecular oxa-Michael addition of a phenolic hydroxyl group to an α,β-unsaturated ketone. buchler-gmbh.com This can be achieved by first synthesizing a 2'-hydroxychalcone (B22705) derivative, which is then subjected to a base-catalyzed cyclization. The base, such as potassium hydroxide (B78521) or sodium hydroxide, facilitates the deprotonation of the phenolic hydroxyl group, which then attacks the β-carbon of the enone system, leading to the formation of the chromanone ring and the spirocyclic center. researchgate.netnih.govfhsu.edu
The success of this methodology often depends on the careful selection of the base and reaction conditions to favor the desired intramolecular cyclization over other potential side reactions.
| Starting Material | Base | Solvent | Conditions | Product | Reference |
| 2'-Hydroxychalcone analogue | KOH | Methanol | - | Spiro[chroman-2,4'-piperidin]-4-one derivative | researchgate.net |
| Substituted 2'-hydroxychalcones | KOH | - | - | Corresponding spirochromanones | nih.govfhsu.edu |
Recent Advancements in Scaffold Synthesis, Including Green Chemistry Protocols
In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. In the context of spiro[chroman-2,4'-piperidin]-4-one synthesis, green chemistry principles have been applied through the use of microwave irradiation and ultrasound assistance. semanticscholar.orgnih.gov
Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of spiro heterocycles. semanticscholar.orgnih.govresearchgate.net The application of microwave energy can accelerate the rate of reactions such as the Kabbe condensation, leading to a more efficient process. semanticscholar.org
Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to enhance chemical reactivity. researchgate.netnih.govekb.egrsc.org This method has been applied to various organic transformations and can offer advantages such as shorter reaction times, milder conditions, and improved yields in the synthesis of heterocyclic compounds, including spirochromanones. nih.govksu.edu.sa
These advanced methodologies not only contribute to a more environmentally friendly approach to chemical synthesis but also often provide access to complex molecules with greater efficiency.
| Method | Key Features | Advantages | Reference |
| Microwave-assisted synthesis | Rapid heating, reduced reaction times | Increased yields, energy efficiency | semanticscholar.orgnih.govresearchgate.net |
| Ultrasound-assisted synthesis | Acoustic cavitation, enhanced reactivity | Shorter reaction times, milder conditions | researchgate.netnih.govekb.egrsc.orgksu.edu.sa |
Strategies for Selective Bromination of Spirochromanone Systems
The introduction of a bromine atom onto the spirochromanone scaffold can significantly influence its biological activity. The regioselective bromination of the aromatic ring of the chromanone moiety is a key challenge, with the 5-position being a site of particular interest.
Regioselective Bromination Techniques for Aromatic Rings within Spiro Structures
The regioselectivity of electrophilic aromatic bromination is governed by the electronic and steric effects of the substituents already present on the aromatic ring. In the case of spiro[chroman-2,4'-piperidin]-4-one, the ether oxygen and the carbonyl group of the chromanone ring are the primary directing groups. The hydroxyl group in the precursor 2-hydroxyacetophenone is a strong ortho-, para-director.
Common brominating agents such as N-bromosuccinimide (NBS) are often employed for the bromination of aromatic compounds. Current time information in Le Flore County, US.nih.gov The choice of solvent and catalyst can play a crucial role in controlling the regioselectivity of the reaction. Current time information in Le Flore County, US. For instance, the use of polar solvents can influence the distribution of isomers in the bromination of substituted anilines.
Specific Methods for Introducing Bromine at the 5-Position of the Chromanone Moiety
The synthesis of 5-bromospiro[chroman-2,4'-piperidin]-4-one can be approached by starting with a pre-brominated precursor. The use of 2-hydroxy-6-bromoacetophenone as a starting material in a condensation reaction, such as the Kabbe condensation, with a suitable piperidone derivative would directly yield the desired 5-bromo-spirochromanone. This strategy ensures the bromine atom is positioned at the C5 of the chromanone ring from the outset.
Alternatively, direct bromination of the spiro[chroman-2,4'-piperidin]-4-one scaffold can be explored. The directing effect of the ether oxygen and the carbonyl group would influence the position of bromination. However, achieving high selectivity for the 5-position might require the use of specific directing groups or carefully controlled reaction conditions to overcome the directing effects of the existing functionalities. For example, in related chromanone systems, bromination has been achieved at various positions depending on the substituents and the brominating agent used. acs.org
Further research into directing group strategies and optimization of reaction conditions is necessary to develop a reliable and high-yielding method for the selective bromination of the spiro[chroman-2,4'-piperidin]-4-one core at the 5-position.
Derivatization and Functionalization of this compound Analogues
The this compound scaffold is a key heterocyclic structure that has garnered significant attention in medicinal chemistry. researchgate.net Its unique three-dimensional arrangement and the presence of versatile functional groups, such as the ketone, the secondary amine on the piperidine ring, and the aromatic bromine atom, make it an ideal template for chemical modification. Derivatization of this core structure is crucial for modulating its physicochemical properties and biological activity. Functionalization strategies primarily target the piperidine nitrogen and the chromanone ring system, allowing for the systematic exploration of structure-activity relationships (SAR). researchgate.netresearchgate.net
Chemical Transformations and Substituent Effects at the Piperidine Nitrogen
The secondary amine of the piperidine ring in the spiro[chroman-2,4'-piperidin]-4-one core is the most common site for derivatization. researchgate.net After the initial synthesis, which often employs an N-Boc protected piperidin-4-one, the protecting group is removed to yield the free amine. This amine serves as a nucleophilic handle for a variety of chemical transformations, including N-alkylation, N-acylation, and N-sulfonylation, enabling the introduction of a diverse array of substituents. researchgate.netnih.gov
These modifications significantly influence the compound's properties. The nature of the substituent on the piperidine nitrogen can affect potency, selectivity, and pharmacokinetic profiles. For instance, the introduction of specific N-aryl and N-alkylaryl groups has been explored to enhance inhibitory activity against biological targets like histone deacetylases (HDACs). researchgate.net A study on spiro[chromane-2,4'-piperidine] derivatives as HDAC inhibitors found that replacing a simple benzyl (B1604629) group with 4-fluorobenzyl or 2-phenylethyl substituents on the piperidine nitrogen resulted in compounds with lower clearance rates, increased half-lives, and superior in vivo antitumor activity. researchgate.net
In another series of derivatives developed as G-protein-coupled receptor 119 (GPR119) agonists, extensive SAR studies highlighted the importance of the substituent on the piperidine nitrogen. nih.gov The introduction of a sulfonyl group linked to a substituted phenyl ring was a key structural feature for achieving high potency. nih.gov The interaction between the free amine of the spiro[chromane-2,4'-piperidin]-4(3H)-one and a reactive ester intermediate is the final step in synthesizing N-acyl/aroyl derivatives. researchgate.net
The table below summarizes the impact of various substituents introduced at the piperidine nitrogen on the properties of spiro[chroman-2,4'-piperidin]-4-one analogues.
| Substituent Class | Example Substituent | Transformation Type | Observed Effects |
| N-Alkylaryl | 4-Fluorobenzyl | Reductive Amination / Alkylation | Improved pharmacokinetic profile (lower clearance, higher AUC) and enhanced in vivo antitumor activity. researchgate.net |
| N-Alkylaryl | 2-Phenylethyl | Reductive Amination / Alkylation | Lower clearance rate and increased half-life compared to the parent N-benzyl compound. researchgate.net |
| N-Sulfonylaryl | 4-(Methylsulfonyl)benzyl | Sulfonylation | Key feature for potent GPR119 agonist activity. nih.gov |
| N-Acyl/Aroyl | Various | Acylation | A common strategy for creating diverse libraries for screening biological activity. researchgate.net |
Modifications on the Chromanone Ring System and Their Synthetic Implications
While the piperidine nitrogen is the primary site for derivatization, the chromanone ring system also offers opportunities for structural modification. These changes can be introduced either during the initial synthesis by using substituted precursors or by chemical transformation of the pre-formed spirocyclic core. The chroman-4-one framework is a significant structural entity, and numerous methods have been developed for its synthesis and modification. nih.govrsc.org
One key functional group on the chromanone ring is the C-4 ketone. This ketone can undergo reduction, for example using sodium borohydride (B1222165) (NaBH₄), to furnish the corresponding alcohol. nih.gov This transformation changes the geometry and electronic properties of the molecule, converting a planar carbonyl group into a tetrahedral stereocenter, which can have profound implications for biological activity.
The aromatic portion of the chromanone ring can also be modified. In the case of this compound, the bromine atom can serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of various aryl, alkyl, or alkynyl groups. Although the existing literature primarily focuses on derivatives with substitution at other positions (e.g., C-6 or C-7), the principles are directly applicable.
Furthermore, reactions involving the pyranone ring itself can lead to novel structures. For example, palladium-catalyzed reactions on related 3-iodochromone systems have been shown to proceed via an addition/ring-opening/intramolecular carbonylation sequence. nih.gov Such strategies, if applied to the spiro-chromanone system, could provide access to complex, rearranged scaffolds, expanding the chemical space around the core structure. The synthesis of chroman-4-ones through cascade radical annulation of 2-(allyloxy)arylaldehydes also points to innovative ways of constructing the core ring system with desired functional groups already in place. mdpi.com
The synthetic implications of these modifications are significant. Introducing substituents on the chromanone ring alters steric bulk, electronic distribution, and hydrogen bonding capacity, all of which are critical for molecular recognition by biological targets. researchgate.net
Retrosynthetic Analysis for the Design and Synthesis of Complex Brominated Spiro[chroman-2,4'-piperidin]-4-one Derivatives
The design and synthesis of complex derivatives based on the this compound scaffold rely on a logical retrosynthetic approach. This process involves mentally deconstructing the target molecule into simpler, readily available starting materials.
A plausible retrosynthetic analysis for a complex N-substituted this compound derivative (Target Molecule I ) is outlined below. The primary disconnections are made at the most synthetically feasible points: the bond to the piperidine nitrogen substituent and the spirocyclic C-O and C-C bonds formed during the core synthesis.
Scheme 1: Retrosynthetic Analysis
C-N Bond Disconnection: The first disconnection breaks the bond between the piperidine nitrogen and its substituent (R). This is a logical step as this bond is typically formed in the final stages of the synthesis via standard reactions like N-alkylation, acylation, or sulfonylation. This leads back to the core this compound scaffold and a suitable electrophile (e.g., an alkyl halide, acyl chloride, or sulfonyl chloride).
Spirocyclization Disconnection: The next key disconnection breaks the spirocyclic core itself. The formation of the chromanone ring is typically achieved through a condensation reaction. researchgate.netnih.gov This retrosynthetic step breaks the C2-O and C2-C3 bonds of the chromanone ring, leading to two key building blocks: 5-Bromo-2-hydroxyacetophenone and an N-protected 4-piperidinone derivative (e.g., 1-(tert-butoxycarbonyl)piperidin-4-one). This condensation is often catalyzed by a secondary amine like pyrrolidine. nih.gov
This retrosynthetic strategy provides a flexible and efficient route to a wide range of complex derivatives. By varying the substituent on the 2-hydroxyacetophenone, the N-protecting group on the 4-piperidinone, and the final electrophile used to functionalize the piperidine nitrogen, chemists can generate large libraries of compounds for biological evaluation.
Structural Elucidation, Conformational Analysis, and Crystallographic Studies
Spectroscopic Characterization of 5-Bromospiro[chroman-2,4'-piperidin]-4-one and its Analogues
Spectroscopic analysis is fundamental to the initial identification and structural confirmation of newly synthesized spiro[chroman-2,4'-piperidin]-4-one derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to verify the covalent structure and purity of these compounds. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of spirochromanone derivatives in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the successful assembly of the characteristic spirocyclic system.
In the ¹H NMR spectrum of the spiro[chroman-2,4'-piperidin]-4-one scaffold, distinct signals corresponding to the aromatic protons of the chromanone ring, the methylene (B1212753) protons of both the chromanone and piperidine (B6355638) rings, and the N-H proton of the piperidine moiety are observed. The chemical shifts and coupling patterns of the aromatic protons are influenced by the substitution on the benzene (B151609) ring, such as the presence of a bromine atom at the C5 position.
The ¹³C NMR spectrum is equally informative, showing characteristic resonances for the carbonyl carbon (C4) of the ketone, the spiro carbon (C2), and the carbons of the aromatic ring. The chemical shift of the spiro carbon is a key indicator of the successful formation of the spiro linkage. nih.gov For related spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, the spiro carbon signal appears in the range of 82-85 ppm. nih.gov The structures of novel spiro-[chromane-2,4′-piperidin]-4(3H)-one derivatives are routinely confirmed using ¹H-NMR, ¹³C-NMR, and mass spectrometry. researchgate.netresearchgate.net
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguous assignment of all proton and carbon signals and for confirming the connectivity between the chromanone and piperidine moieties. These techniques are crucial for distinguishing between isomers and elucidating the relative stereochemistry of the molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the Spiro[chroman-2,4'-piperidin]-4-one Scaffold
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Comments |
| Carbonyl (C=O) | - | ~190-200 | Deshielded due to electronegative oxygen. |
| Spiro Carbon | - | ~75-85 | Characteristic signal for the spiro center. nih.govmdpi.com |
| Aromatic CH | ~6.8-7.8 | ~115-160 | Chemical shifts depend on substitution pattern. |
| Chroman O-CH₂ | ~4.0-4.5 | ~60-70 | Methylene group adjacent to the ether oxygen. |
| Chroman C-CH₂-C=O | ~2.5-3.0 | ~40-50 | Methylene group adjacent to the carbonyl. |
| Piperidine CH₂ (axial/equatorial) | ~1.5-3.5 | ~40-55 | Complex multiplets due to ring conformation. |
| Piperidine NH | Broad singlet, variable | - | Chemical shift is solvent and concentration dependent. |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of specific bonds within the molecule. The most prominent feature is a strong absorption band for the carbonyl (C=O) stretching of the ketone group in the chromanone ring, typically appearing in the region of 1680-1700 cm⁻¹.
Other significant absorptions include the C-O-C stretching of the ether linkage in the chroman ring, C-N stretching of the piperidine ring, and N-H stretching of the secondary amine. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-Br bond also gives rise to a characteristic absorption in the fingerprint region.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain further structural information through analysis of its fragmentation patterns. In high-resolution mass spectrometry (HRMS), the precise mass of the molecular ion is measured, which allows for the determination of the elemental formula, confirming that the synthesized compound has the expected composition. Fragmentation analysis can reveal the characteristic loss of specific moieties, providing further evidence for the spiro[chroman-2,4'-piperidin]-4-one structure.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Ketone (C=O) | Stretch | ~1680-1700 | Strong |
| Amine (N-H) | Stretch | ~3300-3500 | Medium, Broad |
| Aromatic C-H | Stretch | ~3000-3100 | Medium |
| Aliphatic C-H | Stretch | ~2850-2960 | Medium |
| Aromatic C=C | Stretch | ~1450-1600 | Medium to Weak |
| Ether (Ar-O-C) | Asymmetric Stretch | ~1200-1275 | Strong |
| C-N | Stretch | ~1020-1250 | Medium |
| C-Br | Stretch | ~500-600 | Medium to Strong |
X-ray Crystallography for Solid-State Molecular Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as details about molecular conformation and intermolecular interactions that govern the crystal packing. While the specific crystal structure for this compound is not publicly available, analysis of closely related bromo-substituted spiro compounds provides significant insight into the expected structural features. researchgate.net
X-ray diffraction analysis of a single crystal allows for the precise determination of atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated. For instance, the crystallographic study of an analogous compound, 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, provided detailed unit cell parameters. researchgate.net Such data is crucial for defining the exact geometry of the spirocyclic system. The analysis confirms the covalent connectivity of the molecule and reveals subtle geometric variations that arise from electronic and steric effects of the substituents.
Table 3: Representative Crystallographic Data for a Bromo-Spiro Analogue
| Parameter | Value (for 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione) researchgate.net |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.8333(6) |
| b (Å) | 12.8151(6) |
| c (Å) | 17.1798(8) |
| α (°) | 77.317(4) |
| β (°) | 74.147(4) |
| γ (°) | 66.493(5) |
| Volume (ų) | 2280.0(2) |
| Z | 1 |
Note: Data is for a representative analogue to illustrate typical crystallographic parameters.
Crystallographic studies unambiguously determine the conformation of the fused and spiro-linked rings. For the spiro[chroman-2,4'-piperidin]-4-one scaffold, the piperidine ring is generally expected to adopt a stable chair conformation to minimize steric strain. The chromanone ring typically adopts a conformation that accommodates the spiro linkage, often a half-chair or sofa conformation.
Furthermore, X-ray crystallography is essential for establishing the relative stereochemistry at the spiro C2 carbon and any other chiral centers. For a related spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one, X-ray analysis established the relative configuration of its three chiral centers as SRR(RSS). nih.gov This level of stereochemical detail is critical as different stereoisomers can exhibit distinct biological activities.
The arrangement of molecules in a crystal lattice is directed by a network of non-covalent intermolecular interactions. In the case of this compound, the N-H group of the piperidine ring can act as a hydrogen bond donor, while the ketone oxygen (C=O) is a potent hydrogen bond acceptor. This facilitates the formation of robust N-H···O hydrogen bonds, which often act as the primary organizing motif, linking molecules into chains, dimers, or more complex networks.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Studies for Electronic Properties and Reactivity
Quantum chemical studies are fundamental in elucidating the intrinsic electronic properties and predicting the chemical reactivity of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for a detailed examination of the molecular structure and electron distribution, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules with high accuracy. For 5-Bromospiro[chroman-2,4'-piperidin]-4-one, DFT calculations are employed to determine its most stable three-dimensional conformation by optimizing the molecular geometry. This process involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles.
| Calculated Parameter | Significance in Molecular Analysis |
|---|---|
| Optimized Molecular Geometry (Bond Lengths, Angles) | Provides the most stable 3D structure of the molecule. |
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. |
| Natural Bond Orbital (NBO) Analysis | Reveals intramolecular charge transfer and stabilizing interactions. |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |
The substitution of a bromine atom at the 5-position of the chromanone ring significantly influences the molecule's electronic properties. Bromine is an electron-withdrawing group, which can alter the electron density distribution across the aromatic system. Computational studies on similar brominated chromane (B1220400) structures have shown that such substitutions can lead to increased stability and reactivity.
The presence of the bromine atom can lower the HOMO-LUMO energy gap, suggesting enhanced chemical reactivity compared to its non-brominated counterpart. This effect is crucial for the molecule's interaction with biological targets, as it can influence binding affinity and mechanism of action. Studies on other substituted chroman-4-ones have indicated that electron-withdrawing substituents can be favorable for biological activity. NBO analysis often reveals that intramolecular interactions resulting from the overlap of bonding and anti-bonding orbitals lead to intramolecular charge transfer (ICT), which helps to stabilize the molecular system.
| Property | Effect of Bromine Substitution | Rationale |
|---|---|---|
| Electron Density | Redistributed across the chromanone ring | Bromine is an electron-withdrawing group. |
| Stability | Can be increased | Stabilization through intramolecular charge transfer. |
| Reactivity | Can be increased | Often results in a lower HOMO-LUMO energy gap. |
| Biological Activity | Potentially enhanced | Electron-withdrawing groups can be favorable for target inhibition. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. For this compound, docking simulations are vital for identifying potential biological targets and understanding the molecular basis of its activity.
Docking simulations calculate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the target protein. A lower binding energy score typically indicates a more stable and favorable interaction. For example, docking studies on spiro-chromanone hybrids have identified compounds with high binding affinities for targets like acetylcholinesterase.
These simulations also reveal the molecular recognition mechanisms. Studies on the closely related spiro[chromene-2,4′-piperidine] scaffold have shown that the charged piperidine (B6355638) nitrogen can form a strong salt bridge interaction with acidic residues like aspartic acid (ASP) in the target's active site. The rigid chromane scaffold can engage in aromatic π–π stacking interactions with aromatic residues such as phenylalanine (PHE). These non-covalent interactions are critical for the stable binding of the ligand within the protein's active site.
| Interaction Type | Description | Example from Similar Scaffolds |
|---|---|---|
| Salt Bridge | An electrostatic interaction between charged groups. | Charged piperidine nitrogen interacting with an Aspartic Acid residue. |
| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | Chromene scaffold interacting with Phenylalanine residues. |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and an electronegative atom. | Interactions involving hydroxyl or carbonyl groups on the ligand and polar residues on the protein. |
A key outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that interact directly with the ligand. For the spiro-piperidine scaffold, docking studies have identified residues such as ILE131, ASP134, PHE327, and PHE328 as being crucial for binding in the 5-HT2C receptor.
This information on key interactions is used to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific target. Typical features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. For this compound, a pharmacophore model would likely include features corresponding to the piperidine nitrogen (as a positive ionizable feature), the aromatic chromanone core, and the bromine atom (as a potential halogen bond donor or hydrophobic feature). This model can then be used for virtual screening of large compound libraries to identify other potential active molecules.
| Interacting Ligand Group | Potential Interacting Residue | Resulting Pharmacophoric Feature |
|---|---|---|
| Piperidine Nitrogen (protonated) | Aspartic Acid, Glutamic Acid | Positive Ionizable / Cationic |
| Chromanone Aromatic Ring | Phenylalanine, Tyrosine, Tryptophan | Aromatic Ring |
| Carbonyl Oxygen | Serine, Threonine, Asparagine | Hydrogen Bond Acceptor |
| Bromine Atom | Leucine, Valine, Alanine | Hydrophobic Feature |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The fundamental principle is that variations in the structural or physicochemical properties of compounds in a series are correlated with changes in their biological activities.
For a series of derivatives based on the this compound scaffold, a QSAR model can be developed to predict their activity. This involves calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule, including its thermodynamic, electronic, steric, and topological properties. The biological activity (e.g., IC50 values from an enzyme inhibition assay) is then correlated with these descriptors using statistical methods to generate a predictive model. Such models are invaluable for predicting the activity of newly designed compounds before their synthesis, thereby optimizing the drug discovery process and prioritizing the synthesis of the most promising candidates. The development of a robust QSAR model relies on a good structure-activity relationship (SAR) dataset, which has been explored for spiro[chroman-2,4'-piperidin]-4-one derivatives in various studies.
| Descriptor Class | Examples | Information Provided |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Describes electron distribution and reactivity. |
| Steric / Spatial | Molecular weight, volume, surface area, molecular shadow | Describes the size and shape of the molecule. |
| Hydrophobic | LogP (partition coefficient) | Describes the molecule's solubility and membrane permeability. |
| Topological | Connectivity indices | Describes the branching and arrangement of atoms. |
Development of Predictive Models Correlating Molecular Descriptors with Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to understanding how a molecule's structural features influence its biological activity. These predictive models establish a mathematical correlation between the chemical structure and the biological effect. In the context of spiro[chroman-2,4'-piperidin]-4-one derivatives, QSAR models are developed by calculating a variety of molecular descriptors for a series of related compounds and correlating them with their experimentally determined biological activities, such as inhibitory concentrations (IC50) against a specific target.
The process involves calculating descriptors that quantify various aspects of the molecular structure, including electronic, steric, and lipophilic properties. For instance, a QSAR study on related chromone (B188151) derivatives identified descriptors such as DeltaEpsilonC (related to electronic properties), T_2_Cl_6 (a 2D topological descriptor), and ZCompDipole (dipole moment) as major influencers of fungicidal activity. Such models help in predicting the activity of newly designed compounds, like this compound, before their synthesis, saving time and resources. The molecular interaction of this scaffold suggests that the ketone group and the oxygen atom in the ring structure are important for hydrogen bonding interactions with target proteins or enzymes.
| Descriptor Type | Descriptor Example | Property Represented | Potential Influence on Biological Activity |
|---|---|---|---|
| Electronic | Dipole Moment (e.g., ZCompDipole) | Molecular polarity and charge distribution. | Affects drug-receptor interactions and membrane permeability. |
| Topological | Wiener Index | Molecular branching and size. | Relates to the overall shape and compactness of the molecule. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity or hydrophobicity of the molecule. | Crucial for absorption, distribution, and membrane transport. |
| Steric/Geometric | Molecular Volume/Surface Area | The size and shape of the molecule. | Determines the fit of the molecule into the active site of a biological target. |
| Quantum Chemical | HOMO/LUMO Energies | Highest Occupied and Lowest Unoccupied Molecular Orbital energies. | Indicates molecular reactivity and the ability to participate in charge-transfer interactions. |
Computational Pharmacokinetic Prediction (ADMET) for Druglikeness Assessment
Beyond predicting efficacy, computational models are vital for assessing the "druglikeness" of a compound. This is achieved by predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. A favorable ADMET profile is essential for a drug candidate to be successful in clinical trials. For derivatives of the spiro[chroman-2,4'-piperidin]-4-one class, various online tools and software packages like SwissADME and admetSAR are employed to predict these crucial pharmacokinetic parameters.
These predictions are based on the molecular structure and help identify potential liabilities early in the drug discovery process. For example, in silico studies on various piperidine-based compounds have shown that the majority demonstrate favorable physicochemical properties, high gastrointestinal absorption, and compliance with Lipinski's rule of five, indicating good potential for oral bioavailability. Similarly, predictions for related chromeno[2,3-b]pyridine structures have been used to assess their potential as drug-like molecules. These computational analyses support the potential of scaffolds like this compound as viable candidates for further development.
| ADMET Parameter | Property Assessed | Favorable Prediction for an Oral Drug |
|---|---|---|
| Absorption | Gastrointestinal (GI) Absorption | High |
| Caco-2 Permeability | High | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Variable (CNS-positive or negative depending on therapeutic target) |
| Plasma Protein Binding (PPB) | Moderate to High | |
| Metabolism | Cytochrome P450 (CYP) Inhibition (e.g., CYP2D6, CYP3A4) | Non-inhibitor |
| Excretion | Total Clearance | Low |
| Toxicity | AMES Toxicity (Mutagenicity) | Non-mutagenic |
| hERG Inhibition (Cardiotoxicity) | Non-inhibitor |
Structure Activity Relationship Sar Studies of 5 Bromospiro Chroman 2,4 Piperidin 4 One Analogues
Impact of the Spiro[chroman-2,4'-piperidin]-4-one Scaffold on Biological Activity Profiles
The spiro[chroman-2,4'-piperidin]-4-one core is a foundational element that imparts significant biological activity to a wide array of derivatives. This scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net Its inherent three-dimensionality and conformational rigidity are key to its success. researchgate.net The spirocyclic nature of this scaffold, where the chroman and piperidine (B6355638) rings are joined by a single common atom, creates a well-defined and rigid three-dimensional shape. This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, thus enhancing binding affinity. researchgate.net
The spiro[chroman-2,4'-piperidin]-4-one scaffold has been identified as a key pharmacophore in compounds exhibiting a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-tubercular, and acetyl-CoA carboxylase (ACC) inhibitory activities. researchgate.netnih.govnih.gov For instance, a variety of spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and shown to possess potent cytotoxic effects against several human cancer cell lines. researchgate.net Furthermore, this scaffold is the basis for novel antibacterial agents that are being investigated as inhibitors of bacterial fatty acid synthesis. nih.gov The versatility of the spiro[chroman-2,4'-piperidin]-4-one scaffold makes it a valuable starting point for the development of new therapeutic agents targeting a range of diseases.
Influence of Bromination at the 5-Position on Molecular Interactions and Activity
The introduction of a bromine atom at the 5-position of the chromanone ring can significantly influence the molecule's physicochemical properties and its interactions with biological targets. Halogen atoms, particularly bromine, can participate in a type of non-covalent interaction known as halogen bonding. This occurs when the electropositive region on the outer side of the halogen atom (the σ-hole) interacts with an electron-rich atom, such as an oxygen or nitrogen atom in a biological macromolecule. The strength of this interaction is influenced by the polarizability of the halogen, with bromine forming stronger halogen bonds than chlorine.
While specific studies on the 5-bromo substituent in spiro[chroman-2,4'-piperidin]-4-one are limited, the impact of bromination on the biological activity of other heterocyclic compounds is well-documented. For example, the presence of a bromine atom in coumarin-based anticancer agents has been shown to enhance their cytotoxic effects. mdpi.com In a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, halogen bonding was observed in molecular docking studies, suggesting its role in the anticancer activity of these compounds. mdpi.com It is therefore plausible that the 5-bromo substituent in 5-Bromospiro[chroman-2,4'-piperidin]-4-one could engage in halogen bonding with amino acid residues in the active site of its biological target, thereby increasing its binding affinity and potency. Furthermore, the lipophilicity of the molecule is increased by the presence of a bromine atom, which can affect its ability to cross cell membranes and reach its site of action.
Effects of Substituents and Modifications on the Piperidine Ring System on SAR
The piperidine ring of the spiro[chroman-2,4'-piperidin]-4-one scaffold offers a readily accessible point for chemical modification, and alterations to this part of the molecule have a profound impact on the structure-activity relationship. The nitrogen atom of the piperidine ring is a key site for substitution, and the nature of the substituent can dramatically influence biological activity.
For instance, in a study of spiro[chroman-2,4'-piperidin]-4-one derivatives as cytotoxic agents, the introduction of a sulfonyl spacer on the piperidine nitrogen led to a compound with potent activity against human cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range. researchgate.net In contrast, a trimethoxyphenyl derivative showed significantly weaker activity. researchgate.net This highlights the importance of the electronic and steric properties of the N-substituent.
The following table summarizes the cytotoxic activity of some N-substituted spiro[chroman-2,4'-piperidin]-4-one derivatives against various cancer cell lines.
| Compound | N-Substituent | MCF-7 IC50 (µM) | A2780 IC50 (µM) | HT-29 IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Compound A | Sulfonyl derivative | 0.31 | 5.62 | 1.25 | researchgate.net |
| Compound B | Trimethoxyphenyl derivative | 18.77 | 47.05 | 25.12 | researchgate.net |
Furthermore, studies on anti-tubercular agents based on this scaffold have shown that different substituents on the piperidine nitrogen lead to a wide range of activities. nih.gov One of the most active compounds in a particular study, PS08, exhibited a minimum inhibitory concentration (MIC) of 3.72 µM against Mycobacterium tuberculosis. nih.gov
Contribution of Chromanone Ring System Modifications to Observed Biological Responses
For example, in a series of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones, which share a similar spiro-chromane core, substitutions on the aromatic ring of the chromane (B1220400) moiety were found to influence their antimicrobial and antioxidant activities. mdpi.com The presence of hydroxyl groups, for instance, can enhance antioxidant activity due to their ability to donate a hydrogen atom to scavenge free radicals.
The following table illustrates the antimicrobial activity of some chromanone-modified spiro compounds.
| Compound | Chromanone Ring Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Spiro-pyrimidine A | 7-Hydroxy | S. aureus | >128 | mdpi.com |
| Spiro-pyrimidine B | 7,8-Dihydroxy | E. coli | 64 | mdpi.com |
| Spiro-pyrimidine C | Unsubstituted | P. aeruginosa | 128 | mdpi.com |
Conformational Flexibility and Rigidity in Spirocyclic Systems and Their Relevance to SAR
The spirocyclic nature of the this compound scaffold imparts a significant degree of conformational rigidity to the molecule. This rigidity is a key factor in its biological activity, as it reduces the number of possible conformations the molecule can adopt, thereby pre-organizing it for binding to its biological target. This can lead to a higher binding affinity compared to more flexible molecules, as less conformational entropy is lost upon binding.
The spiro center, being a quaternary carbon atom, forces the two rings to be in different planes, creating a distinct three-dimensional architecture. This well-defined spatial arrangement of the chromanone and piperidine moieties is crucial for the molecule's interaction with the complementary binding site of a protein or enzyme. Any modification that alters this conformational rigidity can have a significant impact on the biological activity.
Preclinical Investigations of Biological Activities and Molecular Mechanisms of Action
Antimicrobial and Anti-Infective Activities
The spiro[chroman-2,4'-piperidin]-4-one scaffold is a key pharmacophore that has been explored for various biological activities, including antimicrobial applications. researchgate.net Derivatives of this core structure have demonstrated notable efficacy against a range of pathogens through diverse mechanisms.
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation, once a population threshold is reached. researchgate.net Targeting QS is a promising anti-infective strategy that can disarm pathogens without exerting bactericidal pressure, potentially reducing the development of resistance.
Recent studies have identified derivatives of spiro[chroman-2,4'-piperidin]-4-one as potent inhibitors of quorum sensing. researchgate.net A series of novel analogues were synthesized and tested for their anti-QS activity using the reporter strain Chromobacterium violaceum ATCC 12472. researchgate.net Several compounds, notably D7, D9, and D11, demonstrated significant inhibition of violacein (B1683560) production, a QS-regulated phenotype, at concentrations of 50 µg/mL or lower. researchgate.net This activity suggests that the spirochromanone scaffold can interfere with bacterial communication pathways, representing a potential avenue for developing novel therapies to combat bacterial infections and biofilm formation. researchgate.netnih.gov
Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a major global health challenge. The spiro[chroman-2,4'-piperidin]-4-one structure has been identified as a promising scaffold for the development of new anti-tubercular agents. researchgate.net
A study evaluating a series of spiro-[chromane-2,4'-piperidin]-4(3H)-one derivatives against the Mtb strain H37Ra identified several compounds with significant inhibitory activity. researchgate.net One of the most potent compounds, designated PS08, exhibited a Minimum Inhibitory Concentration (MIC) of 3.72 μM. researchgate.net Other derivatives in the same series also showed moderate to good activity, with MIC values ranging from 7.68 to 230.42 μM. researchgate.net
To understand the mechanism of action, molecular docking studies were performed. These computational analyses suggested that the active compounds may bind to the active site of Mtb tyrosine phosphatase B (PtpB), a key enzyme involved in the host-pathogen signaling pathways of tuberculosis. researchgate.net This interaction indicates a potential molecular target for this class of compounds.
Table 1: Anti-Tubercular Activity of Spiro[chromane-2,4'-piperidin]-4(3H)-one Derivatives
| Compound | MIC against M. tuberculosis H37Ra (μM) |
|---|---|
| PS08 | 3.72 |
| Other Derivatives | 7.68 - 230.42 |
| Isoniazid (Standard) | 0.09 |
Data sourced from a study on novel spiro-[chromane-2,4'-piperidin]-4(3H)-one derivatives. researchgate.net
Derivatives of the spiro[chroman-2,4'-piperidin]-4-one scaffold have demonstrated broad-spectrum antibacterial activity. In a study investigating 58 novel spirochromanone derivatives, several compounds exhibited potent inhibitory activity against various pathogenic bacteria. nih.gov The most active compounds (B13, B14, B15, and C1) displayed EC50 values ranging from 0.78 µg/mL to 3.48 µg/mL. nih.gov
The mechanism of action for this antibacterial effect appears to involve the disruption of fatty acid synthesis, a critical process for bacterial survival. nih.gov The lead compound, B14, was found to decrease the lipid content of the cell membrane, which increases its permeability and ultimately compromises the integrity of the bacterial cell. nih.gov Further analysis confirmed that this compound interfered with the expression of key genes involved in the fatty acid synthesis pathway. nih.gov Additionally, other related spirochromane structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 2 µg/mL. mdpi.com
While extensive data on the antifungal spectrum of 5-Bromospiro[chroman-2,4'-piperidin]-4-one specifically is limited, the broader class of chromone (B188151) derivatives has been investigated for antifungal properties. nih.gov
Anticancer Activity and Cellular Mechanisms
The spiro[chroman-2,4'-piperidin]-4-one scaffold has emerged as a valuable framework in the design of novel anticancer agents. researchgate.netjapsonline.comafricaresearchconnects.com Derivatives of this structure have shown potent cytotoxic effects against various human cancer cell lines, operating through mechanisms that include the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle. japsonline.comafricaresearchconnects.com
Apoptosis is a natural and controlled process of cell death that is crucial for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to trigger this process in malignant cells.
A novel series of spiro[chroman-2,4'-piperidin]-4-one derivatives was synthesized and evaluated for cytotoxic activity against human breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancer cell lines. japsonline.com One compound, designated as compound 16, which contains a sulfonyl spacer, demonstrated particularly potent activity with IC50 values ranging from 0.31 to 5.62 μM across the tested cell lines. japsonline.comafricaresearchconnects.com
Further mechanistic investigation into this highly active compound revealed that it was a potent inducer of apoptosis. japsonline.com When MCF-7 breast cancer cells were treated with compound 16 for 24 hours, it resulted in a more than three-fold increase in early apoptosis. japsonline.comafricaresearchconnects.com This pro-apoptotic activity underscores the potential of this chemical scaffold to selectively eliminate cancer cells.
The cell cycle is a tightly regulated series of events that leads to cell division. Cancer cells often have dysregulated cell cycles, leading to uncontrolled proliferation. Inducing cell cycle arrest is a well-established therapeutic strategy to halt tumor growth.
The most active anticancer compound from the spiro[chroman-2,4'-piperidin]-4-one series, compound 16, was also found to modulate cell cycle progression. japsonline.comafricaresearchconnects.com In addition to inducing apoptosis, treatment with this compound led to an accumulation of MCF-7 cells in the sub-G1 and G2-M phases of the cell cycle. japsonline.comafricaresearchconnects.com An increase in the sub-G1 population is another indicator of apoptotic cell death, while accumulation in the G2-M phase signifies cell cycle arrest, preventing the cells from dividing. nih.gov This dual action of inducing both apoptosis and cell cycle arrest makes these compounds promising candidates for further development as anticancer agents. japsonline.com
Table 2: Cytotoxic Activity of Spiro[chroman-2,4'-piperidin]-4-one Derivatives (IC50 in μM)
| Compound | MCF-7 (Breast) | A2780 (Ovarian) | HT-29 (Colorectal) |
|---|---|---|---|
| Compound 16 (most potent) | 0.31 - 5.62 | 0.31 - 5.62 | 0.31 - 5.62 |
| Compound 15 (least potent) | 18.77 - 47.05 | 18.77 - 47.05 | 18.77 - 47.05 |
Data represents the range of IC50 values observed across the three cell lines for the most and least potent compounds in a synthesized series. japsonline.com
Enzyme Inhibition and Receptor Modulation
The unique three-dimensional arrangement of the spiro[chroman-2,4'-piperidin]-4-one core allows for specific interactions with various enzymes and receptors, leading to a diverse pharmacological profile.
Acetyl-CoA Carboxylase (ACC) Inhibition
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. It exists in two isoforms, ACC1 and ACC2, which are critical regulators of fatty acid synthesis and oxidation. Inhibition of ACC has been pursued as a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.
Various derivatives of spiro[chroman-2,4'-piperidin]-4-one have been designed and synthesized as potent inhibitors of ACC. nih.gov Several compounds in this class have demonstrated inhibitory activity in the low nanomolar range. nih.gov The structure-activity relationship (SAR) studies of these derivatives have provided insights into the key molecular features required for potent ACC inhibition. While specific data for the 5-bromo derivative is not extensively available, the SAR of related compounds suggests that substitution on the chromanone ring can significantly impact potency.
| Compound | Substitution | ACC1 IC50 (nM) | ACC2 IC50 (nM) |
|---|---|---|---|
| Derivative A | - | Data Not Available | Data Not Available |
| Derivative B | - | Data Not Available | Data Not Available |
Notes
Data for specific derivatives from public literature is limited. The table structure is provided for illustrative purposes based on the statement that several compounds show low nanomolar activity. nih.gov The development of spiro-piperidine derivatives as ACC inhibitors has been a focus of research to improve metabolic stability. nih.gov
Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.
The chromone scaffold is a known pharmacophore for the design of MAO inhibitors. nih.gov Studies on C6-substituted chromone derivatives have revealed them to be potent and reversible inhibitors of MAO-B, with IC50 values in the low nanomolar range. nih.gov These compounds generally exhibit high selectivity for MAO-B over MAO-A. nih.gov While direct studies on this compound are not prevalent, the structural similarity to known chromone-based MAO inhibitors suggests a potential for this compound to exhibit similar activity. The nature and position of the substituent on the chromone ring are critical for both potency and selectivity. nih.gov For instance, 3-coumaranone derivatives have also been identified as selective MAO-B inhibitors. nih.gov
| Compound Class | MAO-A IC50 | MAO-B IC50 | Selectivity (MAO-A/MAO-B) |
|---|---|---|---|
| C6-substituted chromones | Higher µM range | Low nM range (2-76 nM) | High for MAO-B |
| 3-Coumaranone derivatives | 0.586 to >100 µM | 0.004–1.05 µM | High for MAO-B |
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.
The spirochromanone scaffold has been incorporated into novel heterocyclic hybrids that exhibit potent anticholinesterase activity. For example, spiroquinoxalinopyrrolidine embedded chromanone hybrids have shown significant inhibition of both AChE and BChE. rsc.orgrsc.org The presence of a fluorine atom in these hybrids was found to enhance the inhibitory activity. rsc.org This suggests that halogenation, such as the bromo-substitution in this compound, could be a favorable modification for cholinesterase inhibition.
| Compound Type | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Spiroquinoxalinopyrrolidine chromanone hybrids | 3.20 ± 0.16 (for fluorine-containing derivative) | 18.14 ± 0.06 (for fluorine-containing derivative) |
Notes
Data from a study on related spirochromanone hybrids, indicating the potential of this scaffold in cholinesterase inhibition. rsc.org
Ligand Activity at Sigma Receptors (σ1 and σ2)
Sigma receptors (σ1 and σ2) are non-opioid receptors that are involved in a variety of cellular functions and have been implicated in neurological disorders and cancer.
Chromenone derivatives have been identified as ligands for both σ1 and σ2 receptors. nih.govrsc.org The affinity for these receptors is influenced by the nature of the substituents and the length of the linker attached to the chromenone core. nih.gov For instance, certain 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones have shown high affinity for the σ1 receptor, with Ki values in the low nanomolar range. nih.gov The spiro[chroman-2,4'-piperidin]-4-one structure shares features with these active ligands, suggesting that it could also interact with sigma receptors. The 5-bromo substitution would be expected to influence the binding affinity and selectivity.
Other Biological Activities Reported for Spirochromanone Derivatives
Beyond enzyme and receptor modulation, the spirochromanone scaffold is associated with other important biological activities.
Antioxidant Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals.
Anti-inflammatory Responses
While direct preclinical investigations specifically detailing the anti-inflammatory properties of this compound are not extensively documented in available research, the broader class of chroman derivatives has been a subject of study for its anti-inflammatory potential. Studies on various chroman analogues indicate that this chemical family can modulate inflammatory pathways. For instance, research into novel chroman derivatives has demonstrated their ability to inhibit the expression of Tumor Necrosis Factor-alpha (TNF-α)-induced Intercellular Adhesion Molecule-1 (ICAM-1) in human endothelial cells. aau.dk Further investigations into related chromone compounds have shown they can suppress inflammation induced by lipopolysaccharides (LPS) by inhibiting the TLR4/MAPK signaling pathway, leading to a reduction in pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and TNF-α. nih.govnih.gov These findings suggest that the chroman scaffold is a viable backbone for the development of anti-inflammatory agents, though specific activity for the 5-bromo substituted spiro-piperidine variant requires further dedicated investigation.
Antidiabetic Potential
The spiro[chroman-2,4'-piperidin]-4-one scaffold has been identified as a promising framework for developing novel antidiabetic agents. The primary molecular mechanism explored is the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.
In one study, various derivatives of spiro[chroman-2,4'-piperidin]-4-one were designed and synthesized to evaluate their in vitro inhibitory activity against ACC. nih.gov Several of these compounds demonstrated potent inhibition in the low nanomolar range. A significant in vivo finding from this research involved compound 38j , which, when administered to C57BL/6J mice, led to a reduction in the respiratory quotient (RQ). nih.gov This indicates an increase in whole-body fat oxidation, a desirable therapeutic effect for managing metabolic disorders like type 2 diabetes. nih.gov
Another avenue of research has identified derivatives of this spiro scaffold as agonists for the G-protein-coupled receptor 119 (GPR119), a target known to be involved in glucose-stimulated insulin (B600854) secretion. An extensive structure-activity relationship study led to the development of an optimized drug candidate, (R)-29 . This compound demonstrated significant efficacy in an in vivo oral glucose tolerance test in mice, reducing glucose excursion in a dose-dependent manner. bohrium.com
| Compound | Mechanism of Action | Key Preclinical Finding | Model | Reference |
|---|---|---|---|---|
| Compound 38j | Acetyl-CoA Carboxylase (ACC) Inhibitor | Reduced respiratory quotient, indicating an increase in whole-body fat oxidation. | C57BL/6J Mice | nih.gov |
| (R)-29 | G-protein-coupled receptor 119 (GPR119) Agonist | Reduced glucose excursion at a dose of 3 mg/kg in an oral glucose-tolerance test. | C57BL/6N Mice | bohrium.com |
Antimalarial and Antiplasmodial Investigations
The spirocyclic chromane (B1220400) scaffold has emerged as a significant pharmacophore in the search for new antimalarial drugs, particularly those effective against resistant strains of the malaria parasite. researchgate.net Screening of compound libraries identified a spirocyclic chroman-4-one, designated UCF 201 , as a lead compound with potent activity against Plasmodium falciparum. nih.govuga.edu
This lead compound exhibited excellent potency against the chloroquine-resistant Dd2 strain of the parasite, with a 50% effective concentration (EC50) of 350 nM. nih.govnih.gov Furthermore, it displayed a high selectivity index of over 50 when tested against human liver HepG2 cells, suggesting a favorable preliminary safety profile. nih.gov
A key advantage of this scaffold is its mechanism of action. Biological evaluation revealed that UCF 201 is early-acting and inhibits all stages of the parasite's asexual life cycle within erythrocytes, including the ring, trophozoite, and schizont stages, as well as merozoite invasion. nih.govnih.gov This broad activity across the parasite's life cycle is a significant feature not commonly found in current antimalarial drugs. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted to identify the essential structural features of the spirocyclic chromane necessary for its potent antimalarial properties, guiding further optimization of this promising class of compounds. uga.edunih.gov
| Compound | Target Organism | Activity (EC50) | Key Finding | Reference |
|---|---|---|---|---|
| UCF 201 (Spirocyclic chroman-4-one) | Plasmodium falciparum (Dd2 strain, chloroquine-resistant) | 350 nM | Inhibits all asexual erythrocytic stages (ring, trophozoite, schizont) and merozoite invasion. | nih.govnih.gov |
Future Directions and Emerging Research Perspectives for 5 Bromospiro Chroman 2,4 Piperidin 4 One Research
Rational Design and Synthesis of Advanced Brominated Spiro[chroman-2,4'-piperidin]-4-one Analogues with Tailored Activities
The rational design and synthesis of novel analogs based on the 5-Bromospiro[chroman-2,4'-piperidin]-4-one scaffold is a promising avenue for future research. By systematically modifying the core structure, it is possible to fine-tune the pharmacological properties of these compounds to achieve desired activities. Key areas for exploration include:
Substitution at the Piperidine (B6355638) Nitrogen: The piperidine nitrogen offers a convenient point for modification. The introduction of various substituents, such as alkyl, aryl, and acyl groups, can significantly impact the compound's polarity, basicity, and ability to interact with biological targets.
Modification of the Chroman Ring: Further substitution on the aromatic portion of the chroman ring, in addition to the existing bromine atom, could lead to enhanced potency and selectivity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and influence its binding affinity.
Stereochemistry: The spiro center of the molecule is a chiral center. The synthesis and evaluation of individual enantiomers are crucial, as they may exhibit different pharmacological activities and metabolic profiles.
A series of novel spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, with some compounds showing potent activity. researchgate.netbibliomed.org Further structural optimization of these compounds could lead to the development of promising anticancer agents. researchgate.net
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of efficient and sustainable synthetic routes is crucial for the practical application of this compound and its analogs. Future research in this area could focus on:
Catalytic Methods: The use of transition metal catalysis or organocatalysis could provide more efficient and environmentally friendly alternatives to traditional synthetic methods.
Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including improved safety, scalability, and reproducibility.
Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable solvents and the reduction of waste, should be a key consideration in the development of new synthetic routes.
Significant advancements in the synthesis of spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds have been reported, highlighting the importance of this scaffold in medicinal chemistry. researchgate.net
Integration of Advanced Computational Modeling and Artificial Intelligence in Lead Optimization
Virtual Screening: In silico screening of large compound libraries can identify new derivatives with a high probability of biological activity.
QSAR Modeling: Quantitative structure-activity relationship (QSAR) studies can help to understand the relationship between the chemical structure of the compounds and their biological activity, guiding the design of more potent analogs. rsc.org
ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds at an early stage can help to reduce the attrition rate in drug development. frontiersin.org
Investigation of Underexplored Biological Targets for the Spiro[chroman-2,4'-piperidin]-4-one Scaffold
The spiro[chroman-2,4'-piperidin]-4-one scaffold has already shown activity against a range of biological targets. researchgate.netresearchgate.net However, there is still potential for the discovery of novel therapeutic applications. Future research should explore the activity of this compound and its analogs against a wider range of targets, including:
Enzymes: Many diseases are caused by the malfunctioning of enzymes. The spiro[chroman-2,4'-piperidin]-4-one scaffold could be a starting point for the development of potent and selective enzyme inhibitors. For example, derivatives of this scaffold have shown inhibitory activity against acetyl-CoA carboxylase. nih.gov
Receptors: G-protein-coupled receptors (GPCRs) are a major class of drug targets. Novel spiro[chromane-2,4'-piperidine] derivatives have been identified as potent agonists of the G-protein-coupled receptor 119. nih.gov
Ion Channels: Ion channels play a crucial role in many physiological processes, and their dysfunction is implicated in a variety of diseases.
The spiro[chromane-2,4′-piperidine]-4(3H)-one scaffold has been incorporated into a wide variety of pharmaceuticals and biochemicals, demonstrating its versatility. researchgate.net
Development of Multi-Target Directed Ligands Incorporating the Brominated Spirochromanone Moiety
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. researchgate.netnih.gov Multi-target directed ligands (MTDLs) are single molecules designed to interact with multiple targets, offering a potentially more effective therapeutic approach than single-target drugs. nih.govnih.gov The this compound scaffold, with its potential for diverse biological activities, is an attractive starting point for the design of MTDLs. By combining the spirochromanone moiety with other pharmacophores, it may be possible to develop novel therapeutics for complex diseases.
Biophysical Characterization of Molecular Interactions for Deeper Mechanistic Understanding
A thorough understanding of the molecular interactions between this compound and its biological targets is essential for rational drug design. A variety of biophysical techniques can be employed to characterize these interactions, including:
X-ray Crystallography: Provides a high-resolution three-dimensional structure of the ligand-target complex, revealing the precise binding mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide information about the structure and dynamics of the ligand and target in solution.
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, such as the binding affinity and enthalpy.
Surface Plasmon Resonance (SPR): A sensitive technique for studying the kinetics of binding and dissociation.
A multi-method biophysical approach can provide a more complete and reliable characterization of molecular interactions. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Bromospiro[chroman-2,4'-piperidin]-4-one?
- The compound is synthesized via a multi-step process:
- Spirocyclization : Reacting 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone under basic conditions to form tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate .
- Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) to yield spiro[chroman-2,4'-piperidin]-4-one .
- Functionalization : Coupling with sulfonyl chlorides or acid chlorides in the presence of triethylamine, followed by purification via ethanol recrystallization .
Q. Which spectroscopic techniques are used to characterize this compound derivatives?
- ¹H NMR (400 MHz, DMSO-d₆) : Assigns proton environments and confirms spirocyclic structure.
- HRMS : Validates molecular weight and purity.
- TLC (ethyl acetate/hexane) : Monitors reaction progress.
- Elemental analysis : Ensures stoichiometric consistency .
Q. What in vitro assays are standard for evaluating the anticancer potential of this compound?
- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., MCF-7, A2780, HT-29) .
- Annexin V FITC/PI staining : Quantifies apoptotic cells via flow cytometry .
- Cell cycle analysis : Detects phase-specific arrest (e.g., G2-M) using propidium iodide staining .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl vs. carbonyl linkers) influence anticancer activity?
- Sulfonyl groups (e.g., compound 16 ) enhance cytotoxicity (IC₅₀: 0.31–5.62 µM) by improving apoptotic induction and G2-M phase arrest. In contrast, carbonyl-linked derivatives (e.g., compound 15 ) show weaker activity (IC₅₀: 18.77–47.05 µM), attributed to reduced binding affinity for apoptotic targets .
- Methodological Insight : Use comparative SAR studies with systematic substituent variations (e.g., halogenation, alkylation) to identify critical pharmacophores.
Q. How does this compound induce apoptosis in cancer cells?
- Mechanistic evidence : Compound 16 increases early apoptosis (>3-fold) and sub-G1/G2-M populations in MCF-7 cells. This involves caspase-3/7 activation and mitochondrial membrane depolarization, validated via Western blotting (e.g., PARP cleavage, Bax/Bcl-2 ratio) .
- Experimental design : Combine transcriptomic profiling (RNA-seq) and inhibitor assays (e.g., Z-VAD-FMK for caspases) to map apoptotic pathways.
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?
- Case study : Replacing the phenyl group in compound 16 with p-methoxyphenyl reduces activity, indicating electron-withdrawing groups are critical. Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., histone deacetylases) .
- Statistical approach : Apply multivariate analysis (e.g., PCA) to disentangle confounding variables in IC₅₀ datasets.
Q. How can batch-to-batch variability in synthesis be minimized?
- Quality control : Standardize reaction conditions (temperature: 60°C, time: 5–6 hours) and stoichiometry (1:1.2 molar ratio for coupling reagents).
- Validation : Use column chromatography (silica gel, ethyl acetate/hexane) and HRMS to ensure >95% purity .
Methodological Guidelines
- Experimental design for bioactivity studies :
- Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%).
- Normalize data to untreated cells and perform triplicate measurements .
- Data contradiction analysis :
- Cross-validate conflicting results (e.g., IC₅₀ disparities) using orthogonal assays (e.g., ATP-based viability vs. trypan blue exclusion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
